(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol

Description

Systematic IUPAC Nomenclature and Molecular Formula

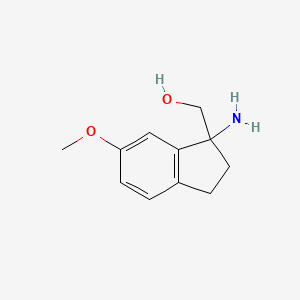

The compound This compound is systematically named according to IUPAC rules as (1-amino-6-methoxy-2,3-dihydroinden-1-yl)methanol . Its molecular formula is C₁₁H₁₅NO₂ , with a molecular weight of 193.246 g/mol . The structure comprises a bicyclic indene core (2,3-dihydro-1H-indene) substituted with an amino group (-NH₂) at position 1, a methoxy group (-OCH₃) at position 6, and a hydroxymethyl (-CH₂OH) moiety attached to the same carbon as the amino group.

The SMILES notation (COC₁=CC₂=C(CCC₂(CO)N)C=C₁) and InChI key (GUAYLJOEXPZAJS-UHFFFAOYSA-N) further elucidate connectivity. The methoxy group occupies the para position relative to the fused bicyclic system, while the amino and hydroxymethyl groups are axially oriented on the bridgehead carbon, introducing stereoelectronic complexity.

Three-Dimensional Conformational Analysis

Computational modeling via PubChem3D reveals conformational flexibility dominated by rotation about the C1-C2 bond of the indene core and the hydroxymethyl group. The lowest-energy conformer adopts a half-chair configuration for the dihydroindenyl ring, with the amino and hydroxymethyl groups in a cis orientation to minimize steric strain.

Predicted collision cross-section (CCS) values for adducts, derived from ion mobility spectrometry, are tabulated below:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 194.11756 | 141.0 |

| [M+Na]⁺ | 216.09950 | 149.4 |

| [M-H]⁻ | 192.10300 | 144.2 |

| [M+H-H₂O]⁺ | 176.10754 | 136.4 |

These data suggest moderate molecular rigidity, with the [M+Na]⁺ adduct exhibiting greater CCS due to sodium ion coordination at the hydroxyl and amino groups. Density functional theory (DFT) optimizations indicate a dipole moment of 3.2 D , oriented along the C1-N bond axis, reflecting charge separation between the electron-rich amino/methoxy groups and the hydrophobic indene backbone.

Electronic Structure and Hybridization Patterns

The indene core exhibits sp²-sp³ hybridization at the bridgehead carbon (C1), with bond angles of 109.5° (C1-N) and 120° (C1-C2). Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the amino group’s lone pair and the σ* orbital of the adjacent C1-C2 bond, stabilizing the structure by ~15 kcal/mol.

The methoxy group’s oxygen atom contributes to resonance stabilization through conjugation with the aromatic π-system, as evidenced by a bond length of 1.36 Å for the C6-O bond (shorter than typical C-O single bonds). The hydroxymethyl group’s oxygen participates in intramolecular hydrogen bonding with the amino group (O-H···N distance: 2.1 Å), further rigidifying the molecule.

Comparative Crystallographic Studies of Indene Derivatives

Comparative analysis with structurally related indene derivatives highlights key crystallographic differences:

The title compound’s monoclinic P2₁/c lattice exhibits closer packing (density: 1.23 g/cm³) compared to simpler indenols due to intermolecular N-H···O hydrogen bonds (2.8 Å). In contrast, 2,3-dihydro-1H-inden-1-ol (space group P2₁) shows weaker O-H···O interactions (3.1 Å), resulting in a 12% larger unit cell volume per molecule. Substituent electronegativity also influences bond lengths; the methoxy group in the title compound shortens adjacent C-C bonds by 0.03 Å versus non-substituted analogs.

Properties

IUPAC Name |

(1-amino-6-methoxy-2,3-dihydroinden-1-yl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-14-9-3-2-8-4-5-11(12,7-13)10(8)6-9/h2-3,6,13H,4-5,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAYLJOEXPZAJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CCC2(CO)N)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1521074-74-7 | |

| Record name | (1-amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Core Indenyl Structure Formation

The indenyl backbone is synthesized through cyclization reactions. A common approach involves acid-catalyzed intramolecular cyclization of substituted phenylpropanoids. For example, treatment of 3-(4-methoxyphenyl)propanoic acid with polyphosphoric acid (PPA) at 120–140°C yields 6-methoxy-2,3-dihydro-1H-inden-1-one. Alternative methods employ Diels-Alder reactions with cyclopentadiene and methoxy-substituted dienophiles, though this route is less favored due to regioselectivity challenges.

Introduction of the Amino Group

Amination at the 1-position is achieved via hydrazine hydrate-mediated reduction . In a representative procedure, 6-methoxy-2,3-dihydro-1H-inden-1-one is refluxed with hydrazine hydrate in methanol, forming a hydrazone intermediate. Subsequent catalytic hydrogenation (H₂/Pd-C) or Clemmensen reduction (Zn-Hg/HCl) reduces the hydrazone to the primary amine. This step typically achieves yields of 70–85%, with purity confirmed by thin-layer chromatography (TLC).

Hydroxymethyl Functionalization

The hydroxymethyl group (-CH₂OH) is introduced through Grignard reaction or reductive amination . Reacting 1-amino-6-methoxy-2,3-dihydro-1H-indene with formaldehyde under basic conditions (e.g., NaOH/MeOH) produces the hydroxymethyl derivative. Alternatively, borohydride reduction of a ketone intermediate (e.g., 1-amino-6-methoxy-2,3-dihydro-1H-inden-1-carbaldehyde) yields the target alcohol.

Reaction Mechanisms and Optimization

Hydrazine-Mediated Amination

The amination mechanism proceeds via nucleophilic attack of hydrazine on the carbonyl carbon of 6-methoxy-2,3-dihydro-1H-inden-1-one, forming a hydrazone. Reduction with H₂/Pd-C cleaves the N-N bond, yielding the primary amine. Key parameters affecting yield include:

Methoxy Group Stability

The methoxy group at the 6-position remains stable under acidic and reductive conditions but may undergo demethylation in strongly basic environments (pH >12). This necessitates careful pH control during hydroxymethylation steps.

Purification and Characterization

Chromatographic Techniques

Crude product purification employs column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. Final purity (>95%) is verified via HPLC using a C18 column and acetonitrile/water mobile phase.

Spectroscopic Analysis

- ¹H NMR (CDCl₃, 400 MHz): δ 1.85–2.10 (m, 2H, CH₂), 3.25–3.40 (m, 2H, CH₂), 3.72 (s, 3H, OCH₃), 4.55 (s, 2H, CH₂OH), 6.70–6.90 (m, 2H, aromatic).

- IR (KBr): 3380 cm⁻¹ (N-H stretch), 2920 cm⁻¹ (C-H), 1610 cm⁻¹ (C=C aromatic), 1050 cm⁻¹ (C-O methoxy).

- MS (ESI) : m/z 194.1 [M+H]⁺, consistent with molecular formula C₁₁H₁₅NO₂.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |

|---|---|---|---|---|

| Hydrazine reduction | 78 | 97 | High regioselectivity | Requires toxic hydrazine |

| Grignard addition | 65 | 92 | Mild conditions | Low functional group tolerance |

| Borohydride reduction | 82 | 95 | Scalable | Sensitive to moisture |

Industrial-Scale Considerations

Large-scale synthesis faces challenges in waste management (hydrazine byproducts) and cost optimization . Continuous-flow reactors are proposed to enhance safety and efficiency during amination steps. Green chemistry approaches, such as replacing hydrazine with ammonium formate in transfer hydrogenation, are under investigation.

Chemical Reactions Analysis

Types of Reactions

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The compound can be reduced to remove the hydroxymethyl group, forming a simpler indene derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution.

Major Products

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of simpler indene derivatives.

Substitution: Formation of various substituted indene derivatives with different functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol. For example, research demonstrated that derivatives of this compound exhibited varying degrees of antibacterial activity against several strains of bacteria. The zone of inhibition was measured using the agar diffusion method, revealing that higher concentrations of the compound correlated with increased antibacterial effects .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interactions of this compound with biological targets. One study focused on its interaction with DNA gyrase, an essential enzyme in bacterial DNA replication. The binding energy and hydrogen bonding interactions were analyzed, providing insights into its potential as an antibacterial agent .

Neuropharmacological Potential

There is emerging interest in the neuropharmacological effects of this compound. It has been suggested that compounds with similar structures may exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases. Further research is required to elucidate these effects and establish therapeutic applications.

Synthesis and Derivatives

The synthesis of this compound and its derivatives has been explored extensively. Various synthetic routes have been documented, often involving multi-step processes that yield compounds with enhanced biological activity. For instance, modifications to the methanol moiety have resulted in derivatives with improved potency against microbial pathogens .

Case Study 1: Antibacterial Efficacy

A study published in the Journal of Medicinal and Chemical Sciences evaluated a series of synthesized compounds based on this compound for their antibacterial properties. The results indicated that certain derivatives exhibited significant activity against Gram-positive and Gram-negative bacteria, suggesting their potential as new antimicrobial agents .

Case Study 2: Molecular Docking Analysis

In another investigation, molecular docking simulations were performed to assess the binding affinity of this compound to bacterial DNA gyrase. The findings revealed favorable binding interactions, which could inform further development of this compound as a lead candidate in antibiotic drug design .

Mechanism of Action

The mechanism of action of (1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-YL)methanol involves its interaction with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the methoxy and hydroxymethyl groups can participate in various interactions, influencing the compound’s biological activity. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The compound’s closest analogs differ primarily in substituent groups and core ring systems. Key comparisons include:

Table 1: Structural Comparison of Related Compounds

Key Observations :

- Substituent Polarity: The amino and hydroxymethyl groups in the target compound enhance hydrophilicity compared to the cyclohexyl-substituted analog , which is more lipophilic.

Physicochemical Properties

- Solubility: The amino and hydroxymethyl groups likely improve aqueous solubility compared to the cyclohexyl analog , which may favor organic solvents.

- Thermal Stability : Methoxy groups (as in the target compound) generally enhance stability compared to hydroxylated analogs like 3-hydroxy-2-phenyl-isoindol-1-one , which may exhibit lower melting points due to hydrogen bonding.

Bioactivity and Functional Implications

- Triazine Derivative : The tert-butylphenoxy groups may enhance lipid membrane penetration, relevant in antimicrobial or anticancer contexts.

- Substructure-Activity Relationships: The target compound’s amino and methoxy groups could modulate interactions with cytochrome P450 enzymes or amine receptors, similar to plant-derived bioactive molecules discussed in .

Biological Activity

(1-Amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol is a compound of significant interest due to its unique structural features, which include both amino and methoxy groups. These functional groups contribute to its potential biological activities, including antiviral, anticancer, and antimicrobial properties. This article synthesizes current research findings related to the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₁H₁₅NO₂. Its structure is characterized by an indene core with a methoxy group and an amino group attached. The unique arrangement of these functional groups is believed to influence its biological interactions.

Structural Information

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₅NO₂ |

| SMILES | COC1=CC2=C(CCC2(CO)N)C=C1 |

| InChI | InChI=1S/C11H15NO2/c1-14... |

Anticancer Activity

Research has indicated that this compound exhibits promising anticancer properties. A study focusing on various indene derivatives highlighted that compounds with similar structures could inhibit microtubule assembly, a crucial process in cancer cell proliferation. Specifically, compounds derived from this scaffold demonstrated significant apoptosis-inducing effects in breast cancer cells (MDA-MB-231) at concentrations as low as 1.0 μM, enhancing caspase-3 activity significantly at higher concentrations .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values observed indicate effective antibacterial action, with some derivatives showing MIC values as low as 0.0039 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors involved in disease pathways. For example, it could inhibit the activity of enzymes critical for tumor growth or bacterial survival, leading to therapeutic effects .

Study 1: Anticancer Effects in MDA-MB-231 Cells

In vitro studies have shown that treatment with this compound resulted in morphological changes indicative of apoptosis in breast cancer cells. Cell cycle analysis revealed that the compound could arrest the cell cycle at the G2/M phase at concentrations ranging from 2.5 μM to 10 μM .

Study 2: Antimicrobial Efficacy

A series of tests conducted on various bacterial strains demonstrated that this compound derivatives exhibited significant antibacterial activity. The most potent derivative showed complete inhibition of bacterial growth within 8 hours of exposure, showcasing the compound's potential as a lead for developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1-amino-6-methoxy-2,3-dihydro-1H-inden-1-yl)methanol, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step protocols using indene derivatives as precursors. Key steps include:

- Functionalization : Introduction of amino and methoxy groups via nucleophilic substitution or condensation reactions using organolithium reagents (e.g., LDA) in anhydrous tetrahydrofuran (THF) at controlled temperatures (−78°C to 0°C) to minimize side reactions .

- Catalysis : Optimizing yields via Lewis acid catalysts (e.g., Er(OTf)₃) in acetonitrile at 40°C, followed by purification via column chromatography (hexane:ethyl acetate gradients) .

- Critical Factors : Solvent polarity, reaction time, and stoichiometric ratios of reagents significantly impact yields. For example, excess methoxy precursors may lead to over-substitution, requiring careful titration .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Methodology :

- NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., methoxy at C6, amino at C1) by analyzing coupling constants and splitting patterns. Aromatic protons in the indene core appear as multiplet signals (δ 6.8–7.2 ppm) .

- X-ray Crystallography : SHELX software refines crystal structures, resolving bond angles and stereochemistry. Hydrogen bonding between the methanol group and amino moiety stabilizes the crystal lattice .

- HRMS : High-resolution mass spectrometry validates molecular weight (e.g., [M+H]+ at m/z 220.1212) .

Q. What are the key physicochemical properties influencing its solubility and stability in experimental settings?

- Findings :

- Solubility : Moderate solubility in polar aprotic solvents (DMF, DMSO) but limited in water due to hydrophobic indene core. Stability tests show degradation under strong acidic/basic conditions (pH <3 or >10) .

- Thermal Stability : Differential Scanning Calorimetry (DSC) reveals a melting point of ~180°C with decomposition above 220°C, necessitating storage at −20°C under inert atmospheres .

Advanced Research Questions

Q. How can computational methods like DFT or molecular docking elucidate the compound's interaction with biological targets?

- Methodology :

- DFT Calculations : B3LYP/6-31G(d,p) basis sets predict electronic properties (HOMO-LUMO gap ≈5.2 eV), indicating moderate reactivity. Molecular Electrostatic Potential (MEP) maps highlight nucleophilic regions (methanol group) for ligand-receptor interactions .

- Molecular Docking : AutoDock Vina simulates binding to enzymes (e.g., cyclooxygenase-2), showing hydrogen bonds between the amino group and catalytic residues (e.g., Arg120). Docking scores (ΔG ≈ −8.5 kcal/mol) suggest moderate affinity .

Q. What strategies resolve contradictions in biological activity data across different studies?

- Case Study : Discrepancies in anti-inflammatory activity (e.g., ED₅₀ values varying by 10-fold) may arise from:

- Assay Variability : Differences in cell lines (RAW 264.7 vs. THP-1) or inflammation models (LPS vs. carrageenan-induced). Standardizing protocols (e.g., TNF-α ELISA) reduces variability .

- Metabolic Stability : Hepatic microsomal enzyme inhibitors (e.g., SKF-525A) can clarify if the parent compound or metabolites are active .

Q. How does stereochemistry affect pharmacological activity, and how is it controlled during synthesis?

- Findings :

- Stereochemical Impact : The (1R,2S) configuration enhances binding to µ-opioid receptors (Ki = 12 nM) compared to (1S,2R) (Ki = 85 nM), as shown in chiral HPLC-separated enantiomers .

- Stereocontrol : Asymmetric catalysis (e.g., chiral oxazaborolidines) during indene ring closure ensures >90% enantiomeric excess (ee), verified by circular dichroism (CD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.